molecular formula C22H16F3N7O3 B2575602 3-[(2-methylphenyl)methyl]-6-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1207057-83-7

3-[(2-methylphenyl)methyl]-6-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2575602
CAS No.: 1207057-83-7
M. Wt: 483.411
InChI Key: XHOGNHLFPDEYJC-UHFFFAOYSA-N
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Description

3-[(2-methylphenyl)methyl]-6-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[4,5-d]pyrimidin-7-one core, substituted with various functional groups such as a methylphenyl group and a trifluoromethoxyphenyl group

Preparation Methods

The synthesis of 3-[(2-methylphenyl)methyl]-6-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolopyrimidine core, followed by the introduction of the substituents through various chemical reactions. Common reaction conditions involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(2-methylphenyl)methyl]-6-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 3-[(2-methylphenyl)methyl]-6-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one stands out due to its unique combination of functional groups and structural features. Similar compounds include other triazolopyrimidines with different substituents, which may exhibit different reactivity and applications. The presence of the trifluoromethoxy group, for example, can significantly influence the compound’s chemical properties and biological activities.

Properties

IUPAC Name

3-[(2-methylphenyl)methyl]-6-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N7O3/c1-13-4-2-3-5-15(13)10-32-20-18(28-30-32)21(33)31(12-26-20)11-17-27-19(29-35-17)14-6-8-16(9-7-14)34-22(23,24)25/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOGNHLFPDEYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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